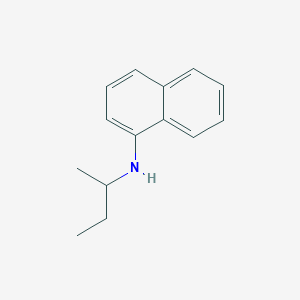

N-(Butan-2-yl)naphthalen-1-amine

Description

BenchChem offers high-quality N-(Butan-2-yl)naphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Butan-2-yl)naphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1019585-69-3 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-butan-2-ylnaphthalen-1-amine |

InChI |

InChI=1S/C14H17N/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h4-11,15H,3H2,1-2H3 |

InChI Key |

PMJWYNONKLTWTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(Butan-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(Butan-2-yl)naphthalen-1-amine (CAS Number: 1019585-69-3), a secondary aromatic amine with potential applications in pharmaceutical and materials science research. While specific peer-reviewed literature on this compound is limited, this document outlines robust synthetic routes and state-of-the-art analytical methodologies based on established chemical principles and data from structurally related compounds.

Compound Overview and Physicochemical Properties

N-(Butan-2-yl)naphthalen-1-amine, also known as N-(sec-butyl)naphthalen-1-amine, is a derivative of naphthalen-1-amine. The introduction of a sec-butyl group to the amine nitrogen significantly influences its steric and electronic properties compared to the parent amine, which can in turn affect its reactivity, metabolic stability, and biological activity.

| Property | Value | Source |

| CAS Number | 1019585-69-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇N | [2] |

| Molecular Weight | 199.29 g/mol | [2] |

| Appearance | Powder or liquid | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

| SMILES | CCC(C)NC1=C(C=CC=C2)C2=CC=C1 | [1][2] |

Synthetic Methodologies

The synthesis of N-(Butan-2-yl)naphthalen-1-amine can be approached through several established methods for C-N bond formation. The two most prominent and versatile routes are Reductive Amination and Buchwald-Hartwig Amination. The choice between these methods will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Reductive Amination of 1-Naphthylamine with 2-Butanone

Reductive amination is a powerful and widely used method for the synthesis of amines.[4][5][6][7] This one-pot reaction involves the formation of an imine intermediate from the reaction of a primary amine (1-naphthylamine) with a ketone (2-butanone), followed by its in-situ reduction to the corresponding secondary amine.

Causality Behind Experimental Choices: This method is often preferred for its operational simplicity and the use of readily available and relatively inexpensive starting materials. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the reduction of the imine in the presence of the ketone, preventing the formation of 2-butanol as a side product. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-naphthylamine (1.0 eq) and 2-butanone (1.2 eq).

-

Solvent Addition: Dissolve the starting materials in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for Reductive Amination Synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[8][9] This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of N-(Butan-2-yl)naphthalen-1-amine, this would involve the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with sec-butylamine.

Causality Behind Experimental Choices: This method is particularly valuable when functional group tolerance is a concern, as it proceeds under conditions that are compatible with a wide range of functional groups. The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands are known to improve reaction efficiency.[10] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

-

Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

-

Addition of Reagents: Add 1-bromonaphthalene (1.0 eq) and sec-butylamine (1.2 eq) to the tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(Butan-2-yl)naphthalen-1-amine. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~ 7.0 - 8.2 | Multiplet | 7H | Naphthyl-H |

| NH Proton | ~ 4.0 - 5.0 | Broad Singlet | 1H | NH |

| Methine Proton | ~ 3.5 - 4.0 | Multiplet | 1H | CH-N |

| Methylene Protons | ~ 1.5 - 1.8 | Multiplet | 2H | CH₂ |

| Methyl Protons | ~ 1.2 - 1.4 | Doublet | 3H | CH₃-CH |

| Methyl Protons | ~ 0.9 - 1.1 | Triplet | 3H | CH₃-CH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | ~ 110 - 145 | Naphthyl-C |

| Aliphatic Carbon (CH) | ~ 50 - 60 | CH-N |

| Aliphatic Carbon (CH₂) | ~ 25 - 35 | CH₂ |

| Aliphatic Carbon (CH₃) | ~ 15 - 25 | CH₃-CH |

| Aliphatic Carbon (CH₃) | ~ 10 - 15 | CH₃-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As a secondary aromatic amine, N-(Butan-2-yl)naphthalen-1-amine is expected to show characteristic absorption bands.[11][12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3350 - 3310 | Single, sharp, medium intensity |

| Aromatic C-H Stretch | > 3000 | Sharp, weak to medium |

| Aliphatic C-H Stretch | < 3000 | Sharp, medium to strong |

| C=C Aromatic Stretch | 1600 - 1450 | Multiple sharp bands |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Broad, strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(Butan-2-yl)naphthalen-1-amine (MW = 199.29), the molecular ion peak ([M]⁺) would be expected at m/z ≈ 199. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.

Potential Applications and Future Directions

N-alkylated naphthalen-1-amines are important structural motifs in medicinal chemistry and materials science.[13][14] Naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[14][15][16] The introduction of the sec-butyl group may modulate the lipophilicity and metabolic stability of the parent naphthalen-1-amine scaffold, potentially leading to new therapeutic agents. Further research is warranted to explore the pharmacological profile of N-(Butan-2-yl)naphthalen-1-amine and its potential as a building block for novel functional materials.

References

-

Wikipedia. (2024). Reductive amination. In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2021). Representative examples of pharmaceutically important N-alkylated amine moieties. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved March 7, 2026, from [Link]

-

Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). N-(Butan-2-yl)pentan-1-amine. Retrieved March 7, 2026, from [Link]

-

MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Retrieved March 7, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved March 7, 2026, from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved March 7, 2026, from [Link]

-

MDPI. (2026). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). (Butan-2-yl)(butyl)amine. Retrieved March 7, 2026, from [Link]

-

Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved March 7, 2026, from [Link]

-

White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved March 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved March 7, 2026, from [Link]

-

PubChemLite. (n.d.). (butan-2-yl)(butyl)amine (C8H19N). Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). N-Dealkylation of Amines. Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). N-butyl-N-(prop-2-yn-1-yl)butan-1-amine - Optional[13C NMR] - Chemical Shifts. Retrieved March 7, 2026, from [Link]

-

Rasayan Journal of Chemistry. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode. Retrieved March 7, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved March 7, 2026, from [Link]

Sources

- 1. 1019585-69-3|N-(Butan-2-yl)naphthalen-1-amine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

N-(Butan-2-yl)naphthalen-1-amine (C14H17N): Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications

Executive Summary

N-(Butan-2-yl)naphthalen-1-amine (also known as N-sec-butylnaphthalen-1-amine) is a sterically hindered secondary arylamine. Featuring a rigid, electron-rich naphthalene core coupled with a flexible, lipophilic sec-butyl aliphatic chain, this compound serves as a critical building block in advanced organic synthesis, materials science, and pharmaceutical drug development. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic behavior, and a validated, step-by-step synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Structural Analysis

The molecular architecture of N-(Butan-2-yl)naphthalen-1-amine dictates its physical behavior and chemical reactivity. The compound has a molecular formula of C14H17N and a molecular weight of 199.29 g/mol [1][2].

Molecular Weight Calculation

The precise molecular weight is derived from its constituent atoms:

-

Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

-

Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Total Exact Mass: ~199.297 g/mol (Standardized to 199.29 g/mol in commercial databases[1][2]).

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, essential for predicting its behavior in biological assays and chromatographic separations[1][3].

| Property | Value | Scientific Implication |

| CAS Number | 1019585-69-3 | Unique identifier for procurement and safety tracking[1]. |

| Molecular Formula | C14H17N | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 7). |

| Molecular Weight | 199.29 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability[2]. |

| LogP (Predicted) | 4.0502 | High lipophilicity; excellent membrane permeability but potentially low aqueous solubility[1]. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Highly favorable for blood-brain barrier (BBB) penetration[1]. |

| Boiling Point (Predicted) | 330.5 ± 11.0 °C | Indicates high thermal stability; requires high-vacuum distillation for purification[3]. |

| pKa (Predicted) | 5.74 ± 0.20 | Weak base; will remain largely unprotonated at physiological pH (7.4)[3]. |

Mechanistic Insights: Steric and Electronic Interplay

The chemical reactivity of N-(Butan-2-yl)naphthalen-1-amine is governed by two competing forces:

-

Electronic Enrichment: The naphthalene ring donates electron density into the amine nitrogen via resonance, making the nitrogen a softer nucleophile compared to primary aliphatic amines.

-

Steric Shielding: The sec-butyl group (butan-2-yl) features methyl and ethyl branches directly adjacent to the nitrogen atom. This alpha-branching creates a significant steric cone that physically blocks bulky electrophiles.

Causality in Experimental Design: Because of this steric hindrance, traditional SNAr (Nucleophilic Aromatic Substitution) or reductive amination approaches often suffer from low yields or require harsh, degrading conditions. Therefore, transition-metal-catalyzed cross-coupling (specifically Buchwald-Hartwig amination) is the most logical and efficient pathway to synthesize this molecule from 1-halonaphthalenes.

Logical mechanism of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize Pd2(dba)3 as the precatalyst and BrettPhos as the ligand. BrettPhos is explicitly chosen because its bulky, electron-rich dialkylbiaryl phosphine structure is highly effective at promoting the reductive elimination of sterically hindered secondary amines.

Reagents and Materials

-

Aryl Halide: 1-Bromonaphthalene (1.0 equiv, 10 mmol)

-

Amine: sec-Butylamine (1.5 equiv, 15 mmol)

-

Precatalyst: Pd2(dba)3 (0.02 equiv, 2 mol%)

-

Ligand: BrettPhos (0.04 equiv, 4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14 mmol)

-

Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (Ar). Causality: Pd(0) catalysts and phosphine ligands are highly sensitive to oxidation; strict exclusion of O2 prevents catalyst deactivation.

-

Reagent Charging: Add 1-bromonaphthalene, Pd2(dba)3, BrettPhos, and NaOtBu to the flask.

-

Solvent and Amine Addition: Inject anhydrous toluene followed by sec-butylamine via a gastight syringe. Seal the flask.

-

Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12–24 hours.

-

In-Process Monitoring (Self-Validation): At the 6-hour and 12-hour marks, extract a 50 µL aliquot via syringe. Dilute in LC-MS grade acetonitrile and analyze via LC-MS. The reaction is deemed complete when the 1-bromonaphthalene peak (m/z ~207) is completely consumed, and the product mass (m/z [M+H]+ = 200.3) plateaus.

-

Quenching and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the mixture through a pad of Celite to remove the palladium black and insoluble inorganic salts.

-

Aqueous Workup: Wash the filtrate with deionized water (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 95:5 to 90:10).

Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Analytical Characterization Standards

To verify the structural integrity of the synthesized N-(Butan-2-yl)naphthalen-1-amine, the following analytical signatures should be confirmed:

-

1H NMR (CDCl3, 400 MHz): Look for the characteristic multiplet of the sec-butyl methine proton around δ 3.5–3.7 ppm. The naphthalene aromatic protons will appear as a complex multiplet between δ 6.6 and 8.0 ppm. The secondary amine proton (-NH) typically appears as a broad singlet around δ 4.0–4.5 ppm, which will disappear upon D2O exchange.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield an [M+H]+ peak at exactly m/z 200.1439 (calculated for C14H18N+).

Applications in Drug Development & Materials Science

The unique steric and electronic properties of N-(Butan-2-yl)naphthalen-1-amine make it a highly valuable intermediate[4]:

-

Fluorescent Probes: Naphthylamines possess extended π-conjugation, making them excellent candidates for solvatochromic fluorophores[5]. The bulky sec-butyl group prevents aggregation-caused quenching (ACQ) by keeping the planar naphthalene rings from stacking tightly in the solid state.

-

Pharmaceutical APIs: The secondary amine acts as a versatile handle for further functionalization (e.g., acylation, sulfonation). The high LogP (4.05)[1] imparted by the sec-butyl group is frequently utilized by medicinal chemists to enhance the lipophilicity and BBB permeability of neuroactive drug candidates.

References

-

[3] Henan Alpha Chemical Co., Ltd. "N-(sec-butyl)naphthalen-1-amine, CAS: 1019585-69-3". Henan Alpha Chemical. URL:[Link]

-

[5] Royal Society of Chemistry. "Accepted Manuscript - RSC Publishing". RSC. URL: [Link](Reference for aromatic amine synthesis and properties)

Sources

Whitepaper: Structural, Mechanistic, and Toxicological Divergence Between 1-Naphthylamine and N-(Butan-2-yl)naphthalen-1-amine

Executive Summary

In the fields of drug development, material science, and toxicology, the substitution pattern of aromatic amines dictates their reactivity, metabolic fate, and safety profiles. This technical guide provides an in-depth comparative analysis between 1-naphthylamine (a primary aromatic amine) and its alkylated derivative, N-(Butan-2-yl)naphthalen-1-amine (a secondary aromatic amine). By examining the steric and electronic impacts of the sec-butyl group, we elucidate the causality behind their divergent chemical behaviors and biological interactions, providing actionable workflows for laboratory differentiation.

Physicochemical and Structural Profiling

The fundamental difference between these two compounds lies in the N-alkylation. 1-Naphthylamine possesses a primary amine group (-NH2) directly attached to the naphthalene ring, making it highly nucleophilic and prone to oxidation[1]. In contrast, N-(Butan-2-yl)naphthalen-1-amine features a sec-butyl group. The α-branching of this aliphatic chain introduces significant steric hindrance, restricting rotational freedom around the C-N bond and shielding the nitrogen's lone pair[2].

Table 1: Quantitative Physicochemical Comparison

| Property | 1-Naphthylamine | N-(Butan-2-yl)naphthalen-1-amine |

| CAS Number | 134-32-7 | 1019585-69-3 |

| Amine Classification | Primary Aromatic Amine | Secondary Aromatic Amine |

| Molecular Formula | C10H9N | C14H17N |

| Molecular Weight | 143.18 g/mol | 199.29 g/mol |

| Steric Hindrance | Low (Unshielded lone pair) | High (α-branched alkyl shielding) |

| Electrophilic Reactivity | High (Forms diazonium salts) | Low (Forms N-nitrosamines) |

| Predicted[M+H]+ m/z | 144.08 | 200.14[3] |

Toxicological Divergence and Metabolic Pathways

Primary aromatic amines (PAAs) like 1-naphthylamine are notorious for their toxicity and are classified as human xenobiotic metabolites and suspected carcinogens[1]. They are highly toxic to aquatic life and require stringent handling protocols[4]. The causality of this toxicity is rooted in their hepatic metabolism.

Cytochrome P450 (CYP450) enzymes oxidize the primary amine of 1-naphthylamine into an N-hydroxylamine. Subsequent Phase II esterification (e.g., sulfation or acetylation) creates a leaving group that departs to form a highly electrophilic nitrenium ion . This intermediate aggressively attacks nucleophilic centers in DNA, forming covalent adducts that lead to mutagenesis.

Conversely, the sec-butyl group in N-(Butan-2-yl)naphthalen-1-amine disrupts this toxicological cascade. The steric bulk physically obstructs the CYP450 active site from performing direct N-hydroxylation. Instead, the metabolic pathway is forced toward N-dealkylation (yielding the primary amine as a minor, slower pathway) or aromatic ring hydroxylation, which generally leads to safer, excretable Phase II conjugates.

Fig 1: Metabolic divergence of primary vs. secondary naphthylamines via CYP450 pathways.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guarantee reproducible differentiation between the two compounds.

Protocol A: Chemical Differentiation via Diazotization-Coupling

This assay exploits the distinct reactivity of primary vs. secondary amines with nitrous acid (Liebermann’s nitroso reaction).

Rationale: Primary amines form stable diazonium salts at low temperatures, which can couple with activated aromatic rings to form intensely colored azo dyes. Secondary amines cannot form diazonium salts; they yield yellow, oily N-nitrosamines instead.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 10 mg of the unknown sample (either 1-naphthylamine or N-(Butan-2-yl)naphthalen-1-amine) in 2 mL of 2M HCl. Causality: Acidic conditions are required to protonate the amine and generate the electrophilic nitrosonium ion (NO+) in the next step.

-

Chilling: Submerge the reaction tube in an ice-water bath until the internal temperature reaches 0–5°C. Causality: Diazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas at room temperature.

-

Nitrous Acid Generation: Dropwise, add 1 mL of cold 0.1M Sodium Nitrite (NaNO2) solution. Stir for 15 minutes.

-

Coupling Phase: Add the cold reaction mixture to a solution of alkaline β-naphthol (10 mg in 2 mL of 10% NaOH).

-

Validation & Observation:

-

Result A (1-Naphthylamine): Immediate formation of a brilliant red/orange azo dye precipitate.

-

Result B (N-(Butan-2-yl)naphthalen-1-amine): No red dye forms; instead, a yellow immiscible oil (N-nitrosamine) separates from the aqueous layer.

-

Fig 2: Diazotization-coupling workflow for chemical differentiation of aromatic amines.

Protocol B: LC-MS/MS Microsomal Stability Assay

To validate the metabolic divergence outlined in Section 3, an in vitro microsomal assay is utilized.

Step-by-Step Workflow:

-

Incubation Setup: Prepare a 100 µL reaction mixture containing 1 µM of the test compound and 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

-

Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, metabolism will not occur, serving as a negative control baseline.

-

Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, and 60 minutes.

-

Quenching: Immediately inject each aliquot into 40 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the precise time point.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Monitor the m/z 144.08 transition for 1-naphthylamine and the m/z 200.14 transition for N-(Butan-2-yl)naphthalen-1-amine[3].

Conclusion

The transition from 1-naphthylamine to N-(Butan-2-yl)naphthalen-1-amine is a textbook example of how targeted synthetic modifications manipulate physicochemical properties. The sec-butyl group not only increases lipophilicity and molecular weight[2] but fundamentally rewrites the molecule's reactivity profile—nullifying its ability to form diazonium salts and sterically protecting it against genotoxic N-hydroxylation pathways. Understanding these mechanics is vital for professionals navigating the synthesis of novel APIs or advanced material antioxidants.

References

- Source: National Institutes of Health (NIH)

- Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL

- Title: 1019585-69-3 (C14H17N)

- Title: 1019585-69-3 | N-(sec-butyl)

Sources

An In-depth Technical Guide to the Solubility of N-(Butan-2-yl)naphthalen-1-amine in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's viability, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of N-(Butan-2-yl)naphthalen-1-amine, a secondary aromatic amine with potential applications in medicinal chemistry.

While direct, experimentally determined quantitative solubility data for N-(Butan-2-yl)naphthalen-1-amine is not extensively available in public literature, this guide will leverage established principles of chemical solubility and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, we will detail a rigorous, self-validating experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For N-(Butan-2-yl)naphthalen-1-amine, the following structural features are key determinants of its solubility profile:

-

The Naphthalene Moiety: The large, hydrophobic naphthalene ring system is the dominant feature of the molecule. This bicyclic aromatic structure results in significant van der Waals forces and π-π stacking interactions, suggesting a preference for non-polar and aromatic solvents.[1][2]

-

The Secondary Amine Group: The nitrogen atom with its lone pair of electrons and an associated hydrogen atom allows for hydrogen bonding.[3] While the bulky naphthalene and sec-butyl groups create steric hindrance, this amine group can still act as a hydrogen bond donor and acceptor, affording some solubility in polar protic and aprotic solvents.[4]

-

The Butan-2-yl (sec-Butyl) Group: This alkyl substituent adds to the non-polar character of the molecule, further enhancing its affinity for lipophilic solvents. The steric bulk of this group can also influence how the molecule packs in a crystal lattice, which in turn affects the energy required for dissolution.[5]

The general principle of "like dissolves like" is a powerful predictor of solubility.[6] Therefore, N-(Butan-2-yl)naphthalen-1-amine is expected to be more soluble in organic solvents that can effectively solvate both its large non-polar naphthalene ring and, to a lesser extent, its secondary amine group. Aromatic amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[7][8][9]

Estimated Solubility Profile of N-(Butan-2-yl)naphthalen-1-amine

The following table provides an estimated solubility profile of N-(Butan-2-yl)naphthalen-1-amine in a range of common organic solvents. These estimations are based on the known solubility of the parent compound, 1-naphthylamine, and the structurally related N-phenyl-1-naphthylamine, taking into account the added hydrophobicity of the sec-butyl group.[10][11][12][13]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic | High | The aromatic nature of toluene allows for favorable π-π interactions with the naphthalene ring. |

| Dichloromethane (DCM) | Chlorinated | High | DCM is a versatile solvent capable of solvating a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone can interact with the amine group, while its organic character solvates the rest of the molecule.[10] |

| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone, it offers a balance of polarity and non-polar characteristics.[11] |

| Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding with the amine group, but the large hydrophobic part of the molecule may limit high solubility.[12] |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the non-polar regions compared to ethanol.[12] |

| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, its character may be less suited to solvating the large aromatic system compared to other polar aprotic solvents. |

| Hexane | Non-polar | Low | While non-polar, the crystalline energy of the solid may not be overcome by the weak van der Waals forces with hexane alone. |

| Water | Polar Protic | Very Low/Insoluble | The large hydrophobic surface area of the molecule is expected to make it practically insoluble in water, a common trait for higher amines.[8][9] |

Disclaimer: This table represents an estimation based on chemical principles and data from analogous compounds. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure scientific integrity and generate trustworthy data, the equilibrium shake-flask method is the gold standard for determining the solubility of a solid compound.[6][14] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(Butan-2-yl)naphthalen-1-amine to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or agitator. A standard temperature of 25 °C is typically used.

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][14] A preliminary time-course experiment is recommended to determine the point at which the concentration of the dissolved solute in the supernatant no longer increases.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separate the saturated supernatant from the undissolved solid. This is best accomplished by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[6][15]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of N-(Butan-2-yl)naphthalen-1-amine in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][17]

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[18]

-

-

Data Reporting:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of N-(Butan-2-yl)naphthalen-1-amine in organic solvents, grounded in established chemical principles and data from analogous structures. While a predictive framework is offered, the emphasis is placed on the importance of rigorous experimental determination. The detailed shake-flask protocol and HPLC quantification method described herein provide researchers, scientists, and drug development professionals with a robust and reliable system for generating the precise solubility data necessary to advance their research and development efforts.

References

Sources

- 1. CAS 134-32-7: 1-naphthylamine | CymitQuimica [cymitquimica.com]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amines: Chemical and Physical Properties [unacademy.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. byjus.com [byjus.com]

- 10. wap.guidechem.com [wap.guidechem.com]

- 11. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]

- 12. scent.vn [scent.vn]

- 13. 1-萘胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Making sure you're not a bot! [helda.helsinki.fi]

- 18. uaiasi.ro [uaiasi.ro]

Unveiling the Potential of N-(Butan-2-yl)naphthalen-1-amine: A Technical Guide for Research and Development

Abstract

The naphthalene scaffold represents a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the design of novel functional molecules.[1][2] This technical guide delves into the untapped potential of a specific derivative, N-(Butan-2-yl)naphthalen-1-amine, a compound poised for significant contributions across various research domains. While direct extensive research on this particular molecule is emerging, this document synthesizes data from structurally analogous N-alkylated naphthalen-1-amines to provide a comprehensive overview of its promising applications. We will explore its potential as a potent anticancer and antimicrobial agent, its utility as a fluorescent probe for biological imaging, and its role as a valuable synthetic intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to unlock the capabilities of this intriguing molecule.

Introduction: The Naphthalene Scaffold - A Privileged Structure in Chemical Research

The bicyclic aromatic hydrocarbon naphthalene has long been a focal point of intensive research, leading to the development of numerous FDA-approved therapeutics.[1] Its rigid, planar structure and extensive π-electron system provide an ideal framework for designing molecules with specific biological activities and photophysical properties.[3][4] The introduction of an amino group at the 1-position of the naphthalene ring, and its subsequent alkylation, offers a powerful strategy for modulating these properties. The N-butan-2-yl substituent, with its specific stereochemistry and lipophilicity, is anticipated to confer unique characteristics to the parent naphthalen-1-amine, influencing its interactions with biological targets and its behavior in different chemical environments. This guide will illuminate the most promising research avenues for N-(Butan-2-yl)naphthalen-1-amine, grounded in the established activities of its chemical relatives.

Potential Applications in Medicinal Chemistry

The N-alkylated naphthalen-1-amine motif is a recurring feature in compounds exhibiting significant biological activity. The lipophilic nature of the butan-2-yl group can enhance membrane permeability, a crucial factor for drug efficacy.

Anticancer Activity

A substantial body of evidence points to the potent cytotoxic effects of N-alkylated naphthalen-1-amine derivatives against a range of cancer cell lines.[5][6] These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8]

Comparative Cytotoxicity of N-Alkylated Naphthalen-1-amine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | N-(p-methoxyphenyl)-N-[1-(1-naphthyl)but-3-enyl]amine | MCF-7 (Breast) | < 10 µg/mL | [5] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | N-phenyl-N-[1-(1-naphthyl)but-3-enyl]amine | H-460 (Lung) | < 10 µg/mL | [5] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | N-(p-chlorophenyl)-N-[1-(1-naphthyl)but-3-enyl]amine | SF-268 (CNS) | < 10 µg/mL | [5] |

| Naphthalen-1-yloxyacetamide Derivatives | Compound 5d | MCF-7 (Breast) | 2.33 | [7] |

| Naphthalene-containing Enamides | Compound 5f | Huh-7 (Hepatocellular) | 2.62 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic potential of N-(Butan-2-yl)naphthalen-1-amine against a chosen cancer cell line.

-

Cell Culture: Culture the selected cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of N-(Butan-2-yl)naphthalen-1-amine in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of treatment concentrations. Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]

Logical Workflow for Cytotoxicity Screening

Caption: Solvatochromic behavior of a potential fluorescent probe.

Experimental Protocol: Characterization of Fluorescence Properties

-

Spectroscopic Measurements:

-

Dissolve N-(Butan-2-yl)naphthalen-1-amine in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol).

-

Measure the absorption and emission spectra for each solution using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

-

Determine the excitation and emission maxima, Stokes shift, and quantum yield in each solvent.

-

-

Binding Studies with Biomolecules:

-

Prepare solutions of a target biomolecule (e.g., bovine serum albumin or a lipid vesicle suspension).

-

Titrate the biomolecule solution with increasing concentrations of N-(Butan-2-yl)naphthalen-1-amine and monitor the changes in fluorescence intensity.

-

Analyze the binding data to determine the dissociation constant (Kd). [10]

-

Role in Organic Synthesis and Materials Science

N-alkylated naphthalen-1-amines are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals and functional materials. [11][12]

Synthetic Intermediate

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

synthesis of N-(Butan-2-yl)naphthalen-1-amine from 1-naphthylamine

Application Note: High-Yield Synthesis of N-(Butan-2-yl)naphthalen-1-amine via Direct Reductive Amination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Objective: To provide a highly controlled, self-validating protocol for the chemoselective mono-alkylation of 1-naphthylamine using 2-butanone.

Mechanistic Rationale & Strategic Design

The synthesis of secondary aromatic amines is a critical workflow in pharmaceutical development. Direct alkylation of primary amines (such as 1-naphthylamine) with alkyl halides (e.g., 2-bromobutane) is notoriously difficult to control. It frequently results in over-alkylation to tertiary amines and yield-destroying elimination side reactions[1]. To circumvent this, reductive amination serves as a highly controlled, chemoselective alternative[2].

For the coupling of 1-naphthylamine and 2-butanone, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reducing agent. Unlike sodium borohydride (NaBH₄), which readily reduces unactivated ketones, the electron-withdrawing acetate ligands in STAB attenuate its hydridic character. This allows STAB to selectively reduce the transient, highly electrophilic iminium ion over the unreacted ketone[3],[4].

Because 1-naphthylamine is a weakly basic and sterically hindered aromatic amine, its condensation with an aliphatic ketone requires mild acid catalysis. Glacial acetic acid (AcOH) is utilized to protonate the ketone, accelerating the nucleophilic attack and subsequent dehydration to the iminium species[3]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior reaction kinetics for STAB reductions compared to THF or methanol[3].

Reaction Pathway Visualization

Fig 1. Mechanistic pathway of the direct reductive amination using STAB and acetic acid.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a standard 10 mmol discovery-scale synthesis.

Table 1: Reaction Stoichiometry and Reagent Specifications

| Reagent | Role | MW ( g/mol ) | Eq. | Amount |

| 1-Naphthylamine | Nucleophile (Limiting) | 143.19 | 1.0 | 1.43 g |

| 2-Butanone (MEK) | Electrophile | 72.11 | 1.2 | 0.86 g (1.07 mL) |

| NaBH(OAc)₃ (STAB) | Chemoselective Reductant | 211.94 | 1.5 | 3.18 g |

| Glacial Acetic Acid | Acid Catalyst | 60.05 | 1.0 | 0.60 g (0.57 mL) |

| 1,2-Dichloroethane | Aprotic Solvent | 98.96 | - | 50.0 mL |

Experimental Workflow

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target amine.

Self-Validating Experimental Protocol

Phase 1: System Initialization & Imine Formation

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (1.43 g, 10 mmol) and 2-butanone (1.07 mL, 12 mmol) in anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere.

-

Add glacial acetic acid (0.57 mL, 10 mmol) dropwise via syringe.

-

Stir the mixture at room temperature (20-25 °C) for 30 minutes to allow for the pre-equilibration of the hemiaminal and iminium species.

-

Self-Validation Check: Remove a 50 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 9:1). A slight shift or smearing of the starting material spot indicates active iminium equilibrium.

Phase 2: Selective Reduction 4. Weigh out STAB (3.18 g, 15 mmol) and add it to the stirring solution in three equal portions over 15 minutes. Note: Portionwise addition mitigates mild exothermic hydrogen gas evolution if trace moisture is present. 5. Cap the flask loosely (or use a nitrogen bubbler) and stir vigorously at room temperature for 12 to 24 hours.

-

Self-Validation Check: Monitor the reaction via TLC. The reaction is complete when the highly UV-active 1-naphthylamine spot is fully consumed, replaced by a new, less polar spot (the secondary amine).

Phase 3: Quench & Biphasic Extraction 6. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until effervescence ceases.

-

Causality Note: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes unreacted borohydride complexes[3].

-

Self-Validation Check: Verify the aqueous layer is pH > 7 using indicator paper. An acidic pH will protonate the product, dragging it into the aqueous waste.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Chromatographic Purification 9. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 5% EtOAc in Hexanes. 10. Pool the product-containing fractions and concentrate in vacuo to afford N-(Butan-2-yl)naphthalen-1-amine as a viscous oil or low-melting solid.

Expected Analytical Characterization

To verify the structural integrity of the synthesized N-(Butan-2-yl)naphthalen-1-amine, cross-reference the isolated compound against these theoretical spectroscopic signatures:

Table 2: Expected ¹H NMR Signatures (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 – 8.00 | Multiplet | 7H | Naphthyl aromatic protons |

| 4.25 | Broad Singlet | 1H | N-H (Exchanges with D₂O) |

| 3.65 | Sextet | 1H | CH (sec-butyl methine) |

| 1.50 – 1.80 | Multiplet | 2H | CH₂ (sec-butyl methylene) |

| 1.25 | Doublet | 3H | CH₃ (sec-butyl internal methyl) |

| 0.95 | Triplet | 3H | CH₃ (sec-butyl terminal methyl) |

Troubleshooting & Process Optimization

Even highly robust protocols can encounter substrate-specific deviations. Utilize the matrix below to diagnose and correct process failures.

Table 3: Mechanistic Troubleshooting Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Significant unreacted 1-naphthylamine remains | Steric hindrance or insufficient electrophilic activation of the ketone. | Increase AcOH to 2.0 eq to drive iminium formation. Alternatively, pre-stir reagents with Ti(O-iPr)₄ before adding the reductant. |

| Formation of 2-butanol byproduct | Premature reduction of 2-butanone by STAB before imine formation occurs. | Ensure AcOH is added before STAB. Allow a longer pre-stir (up to 1h) to maximize iminium concentration before reduction. |

| Stubborn emulsion during aqueous workup | Formation of insoluble boron-amine complexes or boron salts. | Filter the biphasic mixture through a pad of Celite, or add Rochelle's salt (potassium sodium tartrate) to chelate boron species. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Ashenhurst, J. (2017). "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry. URL:[Link]

-

Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Chemistry Steps. "Reductive Amination: Mechanism and Applications." Chemistry Steps. URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Application Notes & Protocols for the Synthesis of N-sec-butylnaphthalen-1-amine via One-Pot Reductive Amination

Abstract: This document provides a comprehensive guide for the synthesis of N-sec-butylnaphthalen-1-amine, a secondary amine, through a direct, one-pot reductive amination protocol. The methodology leverages the reaction between naphthalen-1-amine and butan-2-one, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and includes a troubleshooting guide to assist researchers in achieving optimal outcomes. The protocol is designed for professionals in chemical research and drug development, emphasizing scientific integrity, safety, and reproducibility.

Scientific Foundation: The Rationale of Reductive Amination

Reductive amination, or reductive alkylation, stands as one of the most efficient and versatile methods for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2][3] The power of this transformation lies in its ability to form a new carbon-nitrogen bond and reduce an intermediate in a single synthetic operation, often in one pot.[4]

The overall synthesis of N-sec-butylnaphthalen-1-amine proceeds as follows:

Figure 1. Overall reaction for the synthesis of N-sec-butylnaphthalen-1-amine.

The reaction mechanism can be dissected into two fundamental stages that occur in situ:

-

Imine/Iminium Ion Formation: The process initiates with the nucleophilic attack of the primary amine (naphthalen-1-amine) on the electrophilic carbonyl carbon of the ketone (butan-2-one). This is followed by dehydration to form a Schiff base, known as an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[5][6]

-

Hydride-Mediated Reduction: A reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[5]

The choice of reducing agent is critical to the success of a one-pot reductive amination.[7] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting ketone, leading to undesired alcohol byproducts and lower yields.[6][8] Conversely, sodium triacetoxyborohydride (NaBH(OAc)₃) is a sterically hindered and electronically attenuated hydride source, making it a mild and highly selective reagent.[7][9] It reduces the iminium ion intermediate much more rapidly than it reduces the ketone, allowing for the reaction to be performed efficiently in a single vessel.[7][9][10] This selectivity and its reduced toxicity make it preferable to other reagents like sodium cyanoborohydride (NaBH₃CN).[2][7]

Experimental Protocol

This protocol details the synthesis of N-sec-butylnaphthalen-1-amine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |

| Naphthalen-1-amine | 134-32-7 | 143.19 | Purity ≥98%. Turns brown on exposure to air.[11] |

| Butan-2-one (MEK) | 78-93-3 | 72.11 | Anhydrous, Purity ≥99% |

| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | Purity ≥95%. Moisture sensitive. |

| Acetic Acid, Glacial | 64-19-7 | 60.05 | ACS grade. Acts as a catalyst. |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous. Preferred solvent.[9][10] |

| Saturated Sodium Bicarbonate | Aqueous | - | For work-up. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying organic layer. |

| Silica Gel | 7631-86-9 | - | For column chromatography (230-400 mesh). |

| Standard Glassware | - | - | Round-bottom flask, condenser, etc. |

| Magnetic Stirrer/Hotplate | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add naphthalen-1-amine (1.43 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add 30 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture under a nitrogen atmosphere until the amine is fully dissolved.

-

Addition of Carbonyl: Add butan-2-one (0.88 mL, 0.72 g, 10.0 mmol, 1.0 equiv.) to the solution, followed by glacial acetic acid (0.57 mL, 0.60 g, 10.0 mmol, 1.0 equiv.).

-

Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 10 minutes. Note: A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of naphthalen-1-amine.

-

Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane (DCM).

-

Washing and Drying: Combine the organic layers and wash them with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the pure N-sec-butylnaphthalen-1-amine.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The product should be a colorless to pale yellow oil or solid.[12]

Expected Outcomes & Data

The following table summarizes the key parameters for this protocol. Yields are dependent on the purity of reagents and precision of the execution.

| Parameter | Value / Specification |

| Reactant Equivalents | |

| Naphthalen-1-amine | 1.0 |

| Butan-2-one | 1.0 - 1.2 |

| NaBH(OAc)₃ | 1.2 - 1.5 |

| Acetic Acid | 1.0 |

| Reaction Conditions | |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature (20-25 °C) |

| Time | 12 - 24 hours |

| Expected Results | |

| Product | N-sec-butylnaphthalen-1-amine[12] |

| Molecular Formula | C₁₄H₁₇N[12] |

| Molecular Weight | 199.29 g/mol [12] |

| Expected Yield | 75 - 90% |

| Appearance | Colorless to pale yellow oil or solid |

| Purification Method | Flash Column Chromatography |

Safety & Handling

-

Naphthalen-1-amine: Suspected carcinogen. Avoid inhalation and skin contact. Handle in a fume hood.[11]

-

Butan-2-one & Solvents (DCE, DCM, Hexane, Ethyl Acetate): Flammable and volatile liquids. Work away from ignition sources. DCE and DCM are toxic and suspected carcinogens.

-

Sodium triacetoxyborohydride: Water-reactive. Reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

-

Acetic Acid: Corrosive. Causes skin and eye burns.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive reducing agent due to moisture exposure.2. Insufficient reaction time.3. Low-quality reagents. | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. Extend the reaction time and continue monitoring by TLC.3. Ensure all reagents, especially the amine and ketone, are pure. |

| Incomplete Consumption of Starting Amine | 1. Insufficient reducing agent.2. Equilibrium not favoring imine formation. | 1. Add an additional portion (0.2-0.3 equiv.) of NaBH(OAc)₃.2. If the reaction stalls, consider adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture to drive imine formation. |

| Presence of 2-Butanol in Product | 1. Reducing agent is too reactive (e.g., contaminated NaBH(OAc)₃ or use of NaBH₄).2. Excessive reaction temperature. | 1. Ensure you are using high-purity NaBH(OAc)₃.[7][9]2. Maintain the reaction at room temperature. If necessary, use an ice bath during the addition of the reducing agent. |

| Difficult Purification | Product co-elutes with starting materials or byproducts. | 1. Adjust the polarity of the eluent system for column chromatography.2. For basic amine products, using an amine-functionalized silica or adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and separation.[13] |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Boruah, M., & Prasad, D. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2). [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Grogan, G., & Slabu, I. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10775–10784. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Wang, D., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(61), 37241-37251. [Link]

-

SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

-

Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]

-

OpenBU. (2011). Reductive Amination Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. DSpace [open.bu.edu]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 12. chemscene.com [chemscene.com]

- 13. biotage.com [biotage.com]

Application Notes and Protocols for the Synthesis of N-(sec-butyl)-1-aminonaphthalene via Reductive Amination

Abstract

This document provides a comprehensive guide for the N-alkylation of 1-aminonaphthalene with 2-butanone to synthesize N-(sec-butyl)-1-aminonaphthalene. The featured protocol employs a direct reductive amination strategy utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. This methodology is distinguished by its operational simplicity, high chemoselectivity, and enhanced safety profile compared to alternative methods. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require an efficient and reliable method for the preparation of secondary aromatic amines.

Introduction and Scientific Principles

The synthesis of N-alkylated aromatic amines is a cornerstone of modern organic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] Reductive amination, which converts a carbonyl group and an amine into a more substituted amine via an imine intermediate, stands out as one of the most powerful and versatile methods for forging C-N bonds.[2][3]

This application note focuses on the reaction between 1-aminonaphthalene, a primary aromatic amine, and 2-butanone, an aliphatic ketone. The direct alkylation of amines with alkyl halides is often plagued by issues of over-alkylation and the use of toxic reagents.[4] In contrast, reductive amination offers a controlled, one-pot procedure that minimizes these side reactions.[5]

The Reaction Mechanism

The reductive amination process occurs in two principal stages within the same reaction vessel:

-

Imine/Iminium Ion Formation: The nucleophilic nitrogen of 1-aminonaphthalene attacks the electrophilic carbonyl carbon of 2-butanone. This initially forms an unstable hemiaminal intermediate, which rapidly eliminates a molecule of water to form a C=N double bond, yielding an imine (specifically, a Schiff base).[2] In the presence of a weak acid, such as the acetic acid often used as a catalyst or generated from the reducing agent, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[6]

-

Hydride Reduction: A hydride-based reducing agent then selectively reduces the iminium ion (or imine) to the final secondary amine product, N-(sec-butyl)-1-aminonaphthalene.[2]

Rationale for Reagent Selection

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6]

-

Sodium Borohydride (NaBH₄): A powerful and inexpensive reductant, but it can readily reduce both the imine and the starting ketone, leading to the formation of 2-butanol as a significant byproduct.[7] Its use typically requires a two-step process where the imine is pre-formed before the reductant is added.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for imines over carbonyls at a controlled pH (typically 6-8).[8] However, it is highly toxic and can liberate lethal hydrogen cyanide (HCN) gas if the reaction becomes too acidic, posing a significant safety hazard.[9]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it a mild and highly selective reducing agent.[10] It is particularly effective for the reductive amination of ketones, which are less reactive than aldehydes.[11] NaBH(OAc)₃ is safer to handle than NaBH₃CN and can be added directly to a mixture of the amine and ketone in a true one-pot fashion.[5][10]

Experimental Protocol

This protocol details the synthesis of N-(sec-butyl)-1-aminonaphthalene on a 5 mmol scale.

Materials and Reagents

| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Amount (Equivalents) | Physical Form |

| 1-Aminonaphthalene | 134-32-7 | 143.19 | 716 mg (1.0 eq) | Off-white to brown solid |

| 2-Butanone (MEK) | 78-93-3 | 72.11 | 433 µL (1.2 eq) | Colorless liquid |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.59 g (1.5 eq) | White solid |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 286 µL (1.0 eq) | Colorless liquid |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 25 mL | Colorless liquid |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed for work-up | Colorless liquid |

| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | As needed for work-up | Aqueous solution |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed for work-up | Aqueous solution |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed for drying | White solid |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Glass funnels

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon.

-

Addition of Reactants: To the flask, add 1-aminonaphthalene (716 mg, 5.0 mmol), 1,2-dichloroethane (25 mL), 2-butanone (433 µL, 6.0 mmol), and glacial acetic acid (286 µL, 5.0 mmol).

-

Imine Formation: Stir the resulting solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[12]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirred solution in small portions over approximately 10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting 1-aminonaphthalene spot should be consumed, and a new, less polar product spot should appear. The reaction is typically complete within 12-24 hours.

-

Work-up and Extraction: Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% ethyl acetate in hexanes to isolate the pure N-(sec-butyl)-1-aminonaphthalene.

Characterization and Data

The final product, N-(sec-butyl)-1-aminonaphthalene, is expected to be a pale yellow to brown oil or low-melting solid.[13]

-

Molecular Formula: C₁₄H₁₇N

-

Molecular Weight: 199.29 g/mol [13]

-

Yield: Typical yields for this reaction range from 75-90%.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic pair of N-H stretching bands for a primary amine (approx. 3350-3450 cm⁻¹) and the appearance of a single, sharp N-H stretching band for a secondary amine around 3350-3400 cm⁻¹.[14]

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons of the naphthalene ring system, as well as signals for the four distinct proton environments of the sec-butyl group. A broad singlet corresponding to the N-H proton will also be present, which will disappear upon shaking the sample with D₂O.[15]

-

¹³C NMR Spectroscopy: Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[15] The spectrum will show 14 distinct carbon signals corresponding to the product structure.

-

Mass Spectrometry (MS): According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[15] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 199.

Safety and Troubleshooting

-

Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 1,2-dichloroethane is a suspected carcinogen and should be handled with care. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

-

Troubleshooting:

-

Low Yield: May result from incomplete imine formation (ensure adequate stirring time before adding the reductant), wet solvent or reagents (which can decompose the NaBH(OAc)₃), or inefficient extraction.

-

Presence of Starting Material: If 1-aminonaphthalene remains, the reaction may require a longer duration or slightly elevated temperature (e.g., 40 °C). If 2-butanone remains, ensure at least 1.5 equivalents of the reducing agent were used.

-

References

-

Masterson, D. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Borates Today. (2022). Borohydrides: Reducing Agents in Organic Synthesis. [Link]

-

Fiveable. (2025). Borohydride Definition. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Wikipedia. Sodium borohydride. [Link]

-

G-Biosciences. Sodium Cyanoborohydride. [Link]

-

Beller, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(34), 10253-10257. [Link]

- Beller, M., et al. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.

-

Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

ResearchGate. (2015). How can I handle and dispose sodium cyanoborohydride?. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Boston University. (2011). Reductive Amination Reaction. [Link]

-

Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. 52, 124. [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Pericàs, M. A., et al. (2018). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Journal of the American Chemical Society, 140(4), 1548-1554.

-

Synple Chem. Application Note – Reductive Amination. [Link]

- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 40(34), 8525-8535.

- Gevorgyan, V. (2021).

- de la Hoz, A., et al. (2005). Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation.

-

Larock, R. C., & Yue, D. (2001). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 66(23), 7652-7657. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Sharma, S. K., & Toussaint, A. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2976. [Link]

- He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.